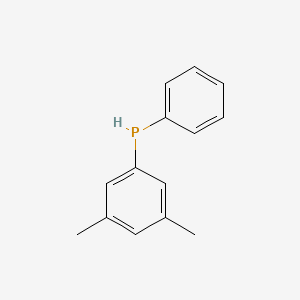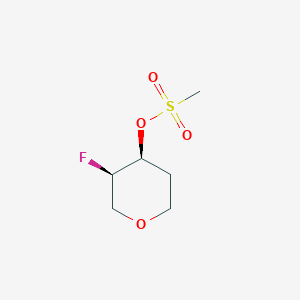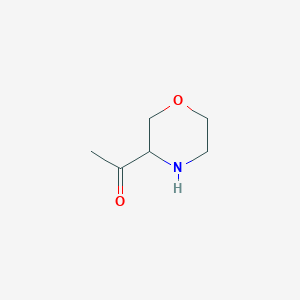
(2S)-2,6-diaminohexanoic acid sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diaminohexanoic acid sulfate is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry. This compound is a sulfate salt of 2,6-diaminohexanoic acid, which is an amino acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid sulfate typically involves the reaction of 2,6-diaminohexanoic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves dissolving 2,6-diaminohexanoic acid in water, followed by the gradual addition of sulfuric acid while maintaining a specific temperature and pH. The resulting solution is then evaporated to obtain the sulfate salt in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves similar steps as the laboratory synthesis but on a larger scale. The use of advanced purification techniques, such as crystallization and filtration, ensures the high quality of the final product.
化学反应分析
Types of Reactions
(2S)-2,6-diaminohexanoic acid sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced amino acid derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
科学研究应用
(2S)-2,6-diaminohexanoic acid sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
作用机制
The mechanism of action of (2S)-2,6-diaminohexanoic acid sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S)-2,8-Diaminooctanoic Acid: Another amino acid derivative with similar properties.
Sulfur Compounds: Various sulfur-containing compounds that share some chemical characteristics with (2S)-2,6-diaminohexanoic acid sulfate.
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of both amino and sulfate groups. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C6H14N2O6S-2 |
|---|---|
分子量 |
242.25 g/mol |
IUPAC 名称 |
(2S)-2,6-diaminohexanoic acid;sulfate |
InChI |
InChI=1S/C6H14N2O2.H2O4S/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3,4)/p-2/t5-;/m0./s1 |
InChI 键 |
VJDRZAPMMKFJEA-JEDNCBNOSA-L |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-] |
规范 SMILES |
C(CCN)CC(C(=O)O)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748252.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748262.png)
![[2-(Bromomagnesio)ethynyl]trimethylsilane](/img/structure/B11748265.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748266.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748286.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
![2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride](/img/structure/B11748300.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748301.png)

